3-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide
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Overview
Description
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is a fluorinated aromatic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Formation of Carboximidamide: The aldehyde group is converted to a carboximidamide group through a series of reactions involving reagents such as hydroxylamine and ammonium chloride.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde.
Reduction: Formation of 3-fluoro-N’-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Shares a similar structure but lacks the carboximidamide group.
3-Fluoro-4-hydroxy-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
3-Fluoro-4-hydroxy-5-methoxybenzylamine: Contains an amine group instead of a carboximidamide group.
Uniqueness
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-3-5(8(10)11-12)2-6(9)4-7/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
AKYWSFBJOMEAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=NO)N)F |
Origin of Product |
United States |
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